molecular formula C16H14N4O B8379327 4-Anilino-2-(4-hydroxyanilino)pyrimidine

4-Anilino-2-(4-hydroxyanilino)pyrimidine

Cat. No. B8379327
M. Wt: 278.31 g/mol
InChI Key: LBVZQIDXAAKYRB-UHFFFAOYSA-N
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Patent
US07176212B2

Procedure details

4-Anilino-2-chloropyrimidine (Reference Example A-9, 0.921 g, 4.48 mmol) was dissolved in butanol (6 ml) and treated with 4-hydroxyaniline (0.489 g, 4.48 mmol) and conc. HCl (9 drops). The reaction was heated to 80° C. for 4 hours. The solvent was removed by evaporation at reduced pressure to give the title product as a solid which was used without further purification (1.4 g) NMR (300 MHz): 6.43 (d, 1H), 6.68 (d, 2H) 7.14 (t, 1H), 7.25 (m, 4H), 7.64 (m, 2H), 7.88 (s, 1H) 9.53 (brs, 1H), 10.27 (brs, 1H). 10.88 (brs, 1H); m/z: (ES−) 279 (MH+).
Quantity
0.921 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[CH:13]=[CH:12][N:11]=[C:10](Cl)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1>C(O)CCC.Cl>[NH:1]([C:8]1[CH:13]=[CH:12][N:11]=[C:10]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([OH:15])=[CH:17][CH:18]=2)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.921 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=NC=C1)Cl
Step Two
Name
Quantity
0.489 g
Type
reactant
Smiles
OC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=NC=C1)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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